![molecular formula C17H18ClN3O2 B6451343 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549018-99-5](/img/structure/B6451343.png)

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

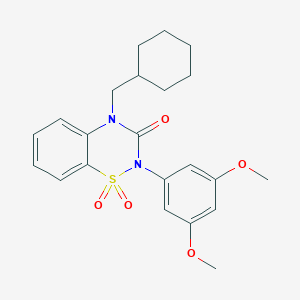

The compound “3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, a carbonyl group, and a methoxy group . These functional groups could potentially give the compound a range of chemical properties and reactivities.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyridine ring and a piperidine ring, which are common structures in many bioactive molecules . The presence of these rings could potentially influence the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and piperidine rings, the carbonyl group, and the methoxy group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the pyridine and piperidine rings could potentially influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with organic halides or pseudohalides. The compound can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Heterocycle Synthesis

The pyridine moiety in this compound contributes to its potential as a building block for heterocyclic compounds. Researchers have explored its use in constructing diverse heterocycles, including indolizidines and tetrahydropyridines. For instance, protodeboronation reactions using boronic esters derived from this compound have led to the synthesis of indolizidines with good diastereoselectivity .

Piperidine Derivatives

The piperidine ring in the structure suggests potential applications in medicinal chemistry. By modifying the substituents on the piperidine nitrogen, researchers can create derivatives with specific biological activities. For example, esters of 3-oxocarboxylic acid (analogous to the carbonyl group in our compound) have been used to synthesize piperidinols containing multiple stereocenters. These compounds can undergo further transformations, such as dehydration to form tetrahydropyridines .

Propiedades

IUPAC Name |

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-15-11-20-7-3-16(15)23-12-13-4-8-21(9-5-13)17(22)14-2-1-6-19-10-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDRMSHGQJLUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-ethoxybenzamide](/img/structure/B6451263.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6451267.png)

![3-methyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6451271.png)

![3-chloro-4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451284.png)

![2-[1-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451292.png)

![3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B6451326.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B6451334.png)

![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)

![N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451350.png)

![3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451353.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine](/img/structure/B6451356.png)

![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6451363.png)

![N-methyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451372.png)